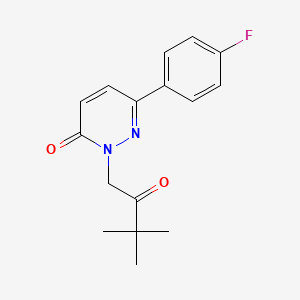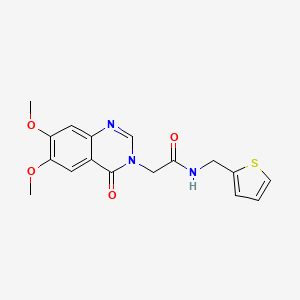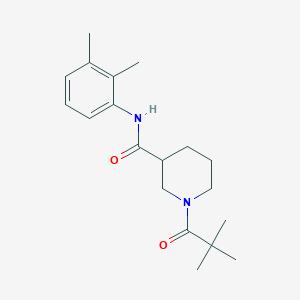
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.12740595 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scaffold for Synthesis of Various Pyridazinone Systems
The compound serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Through sequential nucleophilic aromatic substitution processes, a range of polyfunctional systems can be accessed, showing potential applications in drug discovery. For instance, the reaction with nitrogen nucleophiles leads to aminated products, further reacting to form 4,5-disubstituted systems and ring-fused derivatives (Pattison et al., 2009).
Anticancer Activity and Molecular Docking Studies
A study synthesized new series of 3(2H)-one pyridazinone derivatives with potential antioxidant activity. These compounds demonstrated significant in-vitro antioxidant activity and were further subjected to molecular docking studies with cyclin-dependent kinase protein and DNA-hexamer ATGCAT, indicating their potential in anticancer research (Mehvish & Kumar, 2022).
Herbicidal Applications
Research on substituted pyridazinone compounds revealed their potential as herbicides. These compounds inhibited photosynthesis in barley, accounting for their phytotoxicity. Some derivatives also showed resistance to metabolic detoxication in plants and interfered with chloroplast development, suggesting a dual mode of action (Hilton et al., 1969).
Antiangiogenic and Antioxidant Agents
Pyridazinone derivatives were synthesized and characterized for their inhibitory effects on human cancer cell lines. Some compounds displayed potent antiangiogenic activity against various proangiogenic cytokines involved in tumor progression. These derivatives were also screened for antioxidant activities, showing promising results (Kamble et al., 2015).
Cytotoxic Effects in Cancer Cell Lines
A study synthesized new pyridazinone derivatives and evaluated their cytotoxic activity in liver and colon cancer cell lines. Compounds showed significant cytotoxic effects, indicating their potential application in cancer treatment (Özdemir et al., 2019).
Antibacterial Activities
Research on the utility of related pyridazinone compounds demonstrated their potential in synthesizing a variety of heterocyclic compounds with expected antibacterial activities. These compounds were synthesized and tested for their antibacterial properties, indicating their utility in this field (El-hashash et al., 2015).
Solubility and Thermodynamics in Various Solvents
Studies on pyridazinone derivatives, similar to the compound , have examined their solubility and thermodynamics in different solvents. This research is crucial for understanding the drug delivery aspects of these compounds (Imran et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Pyridazinone derivatives have been used as starting materials for synthesizing various heterocyclic compounds, including those with expected antibacterial and antitumor activities. This demonstrates the versatility of pyridazinone compounds in the synthesis of novel therapeutic agents (El-hashash & Rizk, 2016).
Propriétés
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXWIQFBBWXLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4506934.png)


![benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506958.png)

![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4506962.png)
![N-(1-isopropyl-1H-1,2,3-triazol-4-yl)-2-[5-(3-methyl-5,6,7,8-tetrahydro-4-isoquinolinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4506967.png)
![1-{2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B4506975.png)
![5-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4507007.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4507010.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4507012.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4507021.png)
![N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507027.png)
![[4-(3-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B4507032.png)
